AZD5438 is a synthetic small molecule investigated for its potent inhibitory activity against cyclin-dependent kinases (CDKs) [, , , , , , , , , , , , , , , , , , , , , , ]. CDKs are crucial regulators of cell cycle progression, and their dysregulation is implicated in various diseases, particularly cancer. AZD5438 exhibits strong inhibitory effects on CDK1, CDK2, and CDK9, making it a subject of interest in cancer research and other areas where CDK activity plays a significant role [, ].
AZD5438 primarily acts as a competitive inhibitor of CDKs, targeting the ATP-binding site of these enzymes [, , ]. By blocking ATP binding, AZD5438 prevents CDK activation and subsequent phosphorylation of downstream target proteins involved in cell cycle progression. This inhibition leads to cell cycle arrest, ultimately inhibiting the proliferation of rapidly dividing cells, such as cancer cells. The specific CDK targeted (CDK1, CDK2, CDK9) and the downstream effects on cellular processes depend on the cell type and context [, , ].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4